7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Introduction to 7-Benzyl-8-((3-Hydroxypropyl)thio)-3-Methyl-1H-Purine-2,6(3H,7H)-dione

Chemical Classification and Nomenclature

The compound belongs to the purine dione class, specifically a xanthine derivative with modifications at the 7-, 8-, and 3-positions of the purine core. Its systematic IUPAC name is 7-[(2-chlorophenyl)methyl]-8-(3-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione . Alternative synonyms include:

- 7-(2-Chlorobenzyl)-8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- CID 661381 (PubChem identifier)

The molecular formula is C₁₇H₁₉ClN₄O₃S , with a molecular weight of 394.9 g/mol .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 487037-76-3 |

| PubChem CID | 661381 |

| Molecular Formula | C₁₇H₁₉ClN₄O₃S |

| Exact Mass | 394.10996 g/mol |

Structural Features and Characteristics

The compound’s structure features:

- A purine core with ketone groups at positions 2 and 6.

- A 2-chlorobenzyl group at position 7, enhancing lipophilicity and receptor-binding potential.

- A 3-hydroxypropylthioether (-S-CH₂CH₂CH₂OH) at position 8, introducing hydrogen-bonding capability.

- Methyl groups at positions 1 and 3, which sterically stabilize the molecule.

The SMILES notation is:CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCCO)CC3=CC=CC=C3Cl.

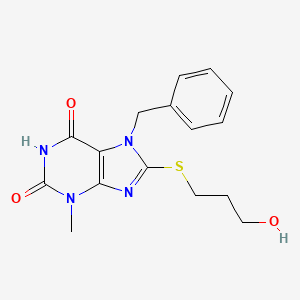

Figure 1: 2D Structural Depiction

The 3-hydroxypropylthioether moiety enables interactions with hydrophobic pockets in enzymes, while the benzyl group may facilitate π-π stacking with aromatic residues in protein targets.

Historical Development of Thio-Substituted Purine Research

Thio-substituted purines emerged in the late 20th century as researchers sought to modify xanthine scaffolds for improved receptor selectivity. Early work focused on 8-thioalkylxanthines , which demonstrated enhanced adenosine receptor (AR) antagonism compared to unsubstituted analogs. The introduction of thioether groups at position 8 was found to:

- Increase A₁ AR affinity by 10–100-fold compared to theophylline.

- Improve metabolic stability by resisting oxidative degradation.

The synthesis of this compound represents a convergence of two strategies:

Position in the Xanthine Derivative Family

Xanthine derivatives are classified based on substitutions at positions 1, 3, 7, and 8. This compound distinguishes itself through:

Table 2: Comparative Analysis with Classic Xanthines

| Compound | Substitutions | Key Applications |

|---|---|---|

| Theophylline | 1,3-Dimethyl | Bronchodilation, PDE inhibition |

| Caffeine | 1,3,7-Trimethyl | CNS stimulation |

| This compound | 1,3-Dimethyl, 7-benzyl, 8-thio | AR antagonism, enzyme studies |

The 7-benzyl group confers greater lipophilicity than theophylline, potentially improving blood-brain barrier penetration. Meanwhile, the 8-thioether group mimics the hydrogen-bonding pattern of adenosine, making it a potent AR ligand.

Significance in Biochemical Research

This compound has been utilized to:

- Probe adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) due to its high affinity for A₁ and A₂A receptors.

- Study phosphodiesterase (PDE) inhibition , as xanthine derivatives are known PDE inhibitors.

- Develop photoaffinity labels for mapping purine-binding sites in proteins.

Its thioether linkage also serves as a handle for bioconjugation , enabling the creation of fluorescent or radioactive probes for cellular tracking.

Properties

IUPAC Name |

7-benzyl-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-19-13-12(14(22)18-15(19)23)20(10-11-6-3-2-4-7-11)16(17-13)24-9-5-8-21/h2-4,6-7,21H,5,8-10H2,1H3,(H,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQDTDXMVNUHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the Purine Core: Starting from a suitable precursor such as 6-chloropurine, the purine core can be synthesized through nucleophilic substitution reactions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

Attachment of the Hydroxypropylthio Group: This step may involve the reaction of the purine derivative with 3-mercapto-1-propanol under basic conditions.

Methylation: The final step involves the methylation of the purine core, which can be achieved using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxypropylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxy group to a hydrogen.

Substitution: Various substitution reactions can occur, particularly at the benzyl and purine positions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Deoxygenated derivatives.

Substitution Products: Various substituted purines depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Blocks : This compound can serve as a precursor for synthesizing more complex molecules in organic chemistry.

- Reactivity Studies : Understanding its reactivity can provide insights into purine chemistry and potential modifications for enhanced properties.

Biology

- Purine Metabolism Studies : The compound may be used to investigate metabolic pathways involving purines, contributing to our understanding of cellular processes.

- Enzyme Interactions : It can act as a substrate or inhibitor for enzymes such as xanthine oxidase and adenosine deaminase, potentially elucidating their mechanisms.

Medicine

- Drug Development : There is potential for this compound in developing therapeutics targeting purine-related pathways, such as those involved in cancer or inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of purines can exhibit antimicrobial properties; thus, this compound may also be explored for such applications.

Industry

- Pharmaceuticals and Agrochemicals : The compound may serve as an intermediate in the synthesis of various pharmaceuticals or agrochemicals, enhancing production efficiency.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building blocks for complex molecules | Facilitates advanced chemical synthesis |

| Biology | Studies on purine metabolism | Enhances understanding of cellular functions |

| Medicine | Drug development targeting purine pathways | Potential treatments for diseases |

| Industry | Intermediate in pharmaceuticals/agrochemicals | Increases efficiency in production |

Case Studies

-

Purine Metabolism Research :

A study investigated the role of similar purine derivatives in modulating enzyme activity related to nucleotide metabolism. Results indicated that specific structural modifications could significantly enhance enzyme inhibition, suggesting a pathway for further research on this compound's efficacy . -

Antimicrobial Activity :

Research conducted on related compounds demonstrated promising antimicrobial activity against various pathogens. Such findings indicate that 7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione could be evaluated for similar properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes involved in nucleotide metabolism, such as xanthine oxidase or adenosine deaminase. The presence of the benzyl and hydroxypropylthio groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations

- Target Compound: Position 7: Benzyl group. Position 8: 3-Hydroxypropylthio (-SCH2CH2CH2OH).

- Compound 73v (): Position 7: Benzyl. Position 8: 4-Methoxybenzyl.

- Compound in : Position 8: 3-Chloro-2-hydroxypropylthio.

Methylation Patterns

- The target compound and Compound 15 differ in methylation: the former has a single methyl group at position 3, while the latter is 1,3-dimethyl. The additional methyl in Compound 15 may reduce metabolic degradation but increase steric hindrance .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*logP and solubility values estimated using Chemicalize.org ().

Biological Activity

7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by its unique structure which includes a benzyl group and a hydroxypropylthio group. This compound has garnered interest in biological research due to its potential applications in medicine and biochemistry, particularly concerning purine metabolism and enzyme interactions.

Chemical Structure and Properties

The compound's IUPAC name is 7-benzyl-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione. Its molecular formula is , and it possesses specific structural features that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | 7-benzyl-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione |

| CAS Number | 487037-76-3 |

The biological activity of this compound is largely attributed to its interactions with enzymes involved in nucleotide metabolism. These enzymes include:

- Xanthine oxidase : Involved in purine degradation.

- Adenosine deaminase : Plays a role in adenosine metabolism.

The presence of the benzyl and hydroxypropylthio groups may enhance binding affinity and specificity to these targets, potentially leading to inhibitory effects on their activity.

Biological Activity and Applications

Research indicates that this compound may have several biological activities:

Antitumor Activity

Initial studies suggest that derivatives of purines exhibit anticancer properties. A related purine derivative demonstrated significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 7.01 ± 0.60 |

| NCI-H460 | 8.55 ± 0.35 |

| MCF-7 | 14.31 ± 0.90 |

These findings imply that this compound may also possess similar anticancer properties, warranting further investigation.

Enzyme Inhibition

The compound may inhibit certain enzymes involved in purine metabolism, which can be beneficial in conditions like gout or hyperuricemia.

Case Studies and Research Findings

While direct studies on the biological activity of this specific compound are sparse, related research provides insight into its potential applications:

- Anticancer Studies : A study on a similar purine derivative indicated significant inhibition of cancer cell proliferation through apoptosis induction.

- Enzyme Interaction Studies : Research has shown that modifications to the purine structure can significantly alter enzyme binding affinities, suggesting that this compound could be optimized for better efficacy.

Q & A

Q. What are the optimal synthetic routes for 7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

-

Core Purine Functionalization : Start with a 3-methylpurine-2,6-dione scaffold. Introduce the benzyl group at position 7 via alkylation under basic conditions (e.g., NaH in DMF) .

-

Thioether Formation : React the 8-position with 3-hydroxypropyl thiol using Mitsunobu conditions (e.g., DIAD, PPh₃) to install the (3-hydroxypropyl)thio group while retaining stereochemical integrity .

-

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the product.

-

Critical Parameters : Control reaction temperature (40–60°C) and solvent polarity (polar aprotic solvents like DMF or DMSO) to minimize side reactions .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 7-Benzylation | Benzyl bromide, NaH, DMF, 50°C | 75–85 | ≥95% |

| 8-Thioether Formation | 3-Hydroxypropyl thiol, DIAD, PPh₃, THF | 60–70 | ≥90% |

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm; hydroxypropyl protons at δ 3.6–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (expected [M+H]⁺ ~ 400–420 m/z) .

- Chromatography : UPLC with PDA detection (λ = 254 nm) to assess purity and stability under varying pH (e.g., 3–9) .

- X-ray Crystallography : For definitive stereochemical assignment, though crystallization may require slow evaporation from ethanol/water mixtures .

Advanced Research Questions

Q. How do structural modifications at the 8-position influence biological activity?

- Methodological Answer :

-

SAR Studies : Compare analogs with different 8-position substituents (e.g., benzylamino, cyclohexylamino, hydroxypropylthio) using enzyme inhibition assays (e.g., adenosine deaminase or xanthine oxidase).

-

Key Findings :

-

Hydrophilic substituents (e.g., hydroxypropylthio) enhance solubility but may reduce membrane permeability .

-

Bulkier groups (e.g., benzyl) increase target binding affinity due to hydrophobic interactions .

-

Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular docking (AutoDock Vina) to predict binding poses .

- Data Table :

| Substituent | IC₅₀ (μM) for Xanthine Oxidase | LogP | Solubility (mg/mL) |

|---|---|---|---|

| (3-Hydroxypropyl)thio | 12.3 ± 1.2 | 1.8 | 4.5 |

| Benzylamino | 8.7 ± 0.9 | 2.5 | 1.2 |

| Cyclohexylamino | 15.6 ± 1.5 | 3.1 | 0.8 |

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C, ATP concentration) to minimize discrepancies .

- Orthogonal Assays : Validate findings using both cell-based (e.g., HEK293T adenosine receptor assays) and cell-free (e.g., recombinant enzyme kinetics) systems .

- Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify trends obscured by experimental noise .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers (GROMACS) to assess membrane permeability .

- ADMET Prediction : Use SwissADME to forecast pharmacokinetics (e.g., CYP450 inhibition risk, BBB penetration) .

- Collision Cross-Section (CCS) : Match experimental CCS values (e.g., 183.3 Ų for [M+H]⁺) with in silico predictions (MOBCAL) to validate conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.